molecular formula C23H21N3O4S B11043227 N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide

N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide

Cat. No.: B11043227
M. Wt: 435.5 g/mol
InChI Key: OCUKBUKZMWYAMW-UHFFFAOYSA-N
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Description

N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups, including an isoxazole ring, a methoxyphenyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, the introduction of the methoxyphenyl group, and the construction of the thienopyridine core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE include:

Uniqueness

What sets N-ACETYL-N-{2-[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}ACETAMIDE apart from these similar compounds is its unique combination of functional groups and its complex structure. This makes it a valuable compound for research and development in various fields, as it can exhibit a wide range of chemical and biological activities.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-acetyl-N-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]acetamide

InChI

InChI=1S/C23H21N3O4S/c1-12-10-13(2)24-23-20(12)21(26(14(3)27)15(4)28)22(31-23)19-11-18(25-30-19)16-6-8-17(29-5)9-7-16/h6-11H,1-5H3

InChI Key

OCUKBUKZMWYAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=NO3)C4=CC=C(C=C4)OC)N(C(=O)C)C(=O)C)C

Origin of Product

United States

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